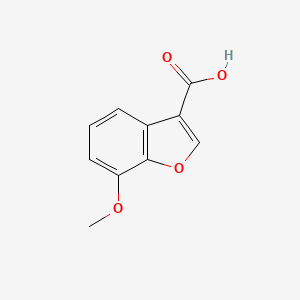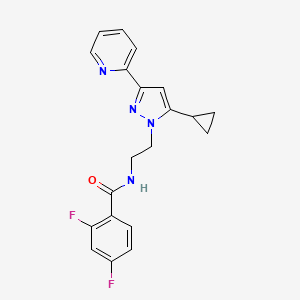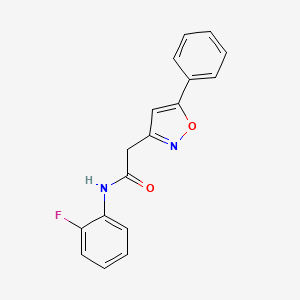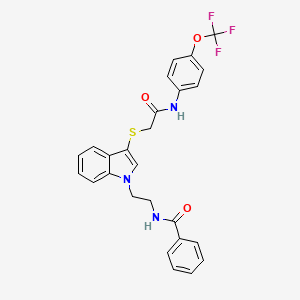![molecular formula C14H10BrN3O3 B2615686 4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide CAS No. 329049-14-1](/img/structure/B2615686.png)
4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide” is a chemical compound with the molecular formula C14H10BrN3O3. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide is complex and not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a reduction in the growth and spread of cancer cells, which can ultimately lead to the death of these cells.
Biochemical and Physiological Effects:
This compound has a variety of different biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, and it can also inhibit the growth and proliferation of these cells. In addition, this compound has been shown to have anti-inflammatory properties, and it may also have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide in lab experiments is that it has potent anti-cancer properties. This makes it a valuable tool for researchers who are studying cancer and looking for potential treatments. However, one of the limitations of this compound is that it is relatively complex to synthesize, which can make it difficult to obtain in large quantities.
Future Directions
There are a number of different future directions that could be pursued with regards to 4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide. One potential area of research is in the development of new cancer treatments based on this compound. Another potential direction is in the study of the anti-inflammatory properties of this compound, and its potential use in the treatment of other diseases. Finally, further research could be done to better understand the mechanism of action of this compound, and to identify other potential applications for it in scientific research.
Synthesis Methods
The synthesis of 4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide is a complex process that requires a high degree of expertise in organic chemistry. The most commonly used method for synthesizing this compound involves the reaction of 4-bromo-2-nitroaniline with benzaldehyde in the presence of a catalytic amount of acetic acid. This reaction results in the formation of the desired product, which can then be purified using a variety of different techniques.
Scientific Research Applications
4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of different properties that make it useful for a range of different applications. One of the most promising areas of research for this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it is believed that this compound could be used as a potential treatment for a range of different types of cancer.
properties
IUPAC Name |
4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-4-11(5-7-12)14(19)17-16-9-10-2-1-3-13(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMPEEGSCFCVTI-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


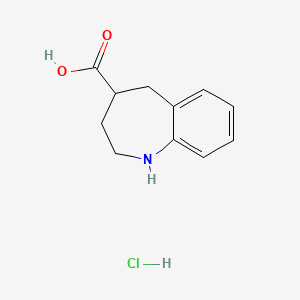
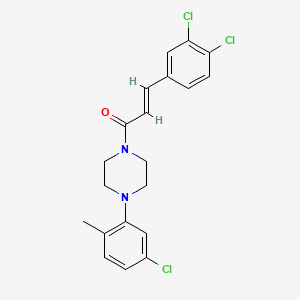
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2615609.png)

![4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2615613.png)
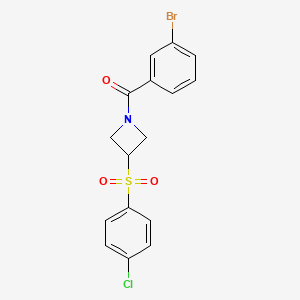
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2615615.png)
![N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2615618.png)
